molecular formula C14H12N2O B3199419 2-[4-(Pyridin-3-ylmethoxy)phenyl]acetonitrile CAS No. 1016850-10-4

2-[4-(Pyridin-3-ylmethoxy)phenyl]acetonitrile

Cat. No.: B3199419
CAS No.: 1016850-10-4
M. Wt: 224.26 g/mol
InChI Key: DLLACNZUXKDFFW-UHFFFAOYSA-N
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Description

2-[4-(Pyridin-3-ylmethoxy)phenyl]acetonitrile is an organic compound with the molecular formula C14H12N2O and a molecular weight of 224.26 g/mol . This compound features a pyridine ring attached to a phenyl group via a methoxy linkage, with an acetonitrile group at the para position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Pyridin-3-ylmethoxy)phenyl]acetonitrile typically involves the reaction of 4-bromoacetophenone with pyridine-3-methanol in the presence of a base such as sodium hydroxide or piperidine

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Pyridin-3-ylmethoxy)phenyl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[4-(Pyridin-3-ylmethoxy)phenyl]acetonitrile is utilized in several scientific research areas, including:

Mechanism of Action

The mechanism of action of 2-[4-(Pyridin-3-ylmethoxy)phenyl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to desired therapeutic effects or biochemical outcomes .

Comparison with Similar Compounds

  • 2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile
  • 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives

Comparison: 2-[4-(Pyridin-3-ylmethoxy)phenyl]acetonitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and biological activities, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-[4-(pyridin-3-ylmethoxy)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-8-7-12-3-5-14(6-4-12)17-11-13-2-1-9-16-10-13/h1-6,9-10H,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLACNZUXKDFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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